molecular formula C20H19ClFN3O4S2 B3011850 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)sulfonyl)ethanone CAS No. 886955-98-2

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)sulfonyl)ethanone

Cat. No.: B3011850
CAS No.: 886955-98-2
M. Wt: 483.96
InChI Key: BGMCZJFCGDASST-UHFFFAOYSA-N
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Description

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)sulfonyl)ethanone is a useful research compound. Its molecular formula is C20H19ClFN3O4S2 and its molecular weight is 483.96. The purity is usually 95%.
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Biological Activity

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)sulfonyl)ethanone is a complex organic compound that exhibits diverse biological activities due to its unique structural components. This compound belongs to a class of benzothiazole derivatives, which are known for their potential therapeutic applications, including antimicrobial and anticancer properties. The combination of a piperazine moiety with a benzothiazole structure enhances its biological efficacy.

Structural Features

The compound's structure can be broken down into several key components:

  • Benzothiazole Ring : Known for its electron-rich nature, which allows for electrophilic aromatic substitution reactions.
  • Piperazine Moiety : A cyclic amine that contributes to the compound's neuroactive properties.
  • Sulfonyl Group : Enhances solubility and biological activity.

Biological Activities

The biological activities of this compound have been investigated through various studies, highlighting its potential in multiple therapeutic areas:

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and piperazine moieties often demonstrate significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Studies have suggested that benzothiazole derivatives may exhibit anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation. For example, a related compound showed IC50 values in the low micromolar range against cancer cell lines .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. In particular, it may inhibit acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively .

Synthesis and Evaluation

A study focused on synthesizing related benzothiazole derivatives revealed promising results regarding their biological activities. The synthesized compounds were evaluated for antibacterial activity against Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong inhibition .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzothiazole ring or piperazine moiety can significantly affect biological activity. For example, the introduction of different substituents on the phenyl or sulfonyl groups can enhance potency against specific targets .

Data Table: Biological Activity Summary

Activity Type Target IC50/Activity Level Reference
AntimicrobialStaphylococcus aureusModerate activity
AnticancerCancer cell linesIC50 < 10 µM
AChE InhibitionAcetylcholinesteraseIC50 values in low micromolar range
Urease InhibitionUreaseStrong inhibition observed

Properties

IUPAC Name

1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O4S2/c1-29-16-7-6-15(21)19-18(16)23-20(30-19)25-10-8-24(9-11-25)17(26)12-31(27,28)14-4-2-13(22)3-5-14/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMCZJFCGDASST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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